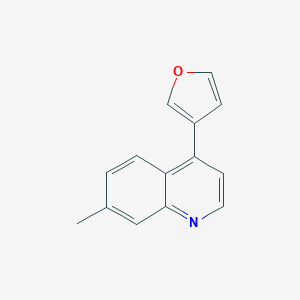

4-(Furan-3-yl)-7-methylquinoline

概述

描述

4-(Furan-3-yl)-7-methylquinoline is an organic compound that features a quinoline core substituted with a furan ring at the 4-position and a methyl group at the 7-position. This compound is of interest due to its unique structural properties, which combine the aromaticity and reactivity of both quinoline and furan moieties. These characteristics make it a valuable subject for research in various fields, including organic synthesis, medicinal chemistry, and materials science.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Furan-3-yl)-7-methylquinoline typically involves multi-step organic reactions. One common method starts with the preparation of 7-methylquinoline, which can be synthesized via the Skraup synthesis using aniline, glycerol, and sulfuric acid. The furan ring is then introduced through a Friedel-Crafts acylation reaction, where furan-3-carboxylic acid chloride reacts with 7-methylquinoline in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification processes such as recrystallization or chromatography are scaled up to handle larger quantities of the compound.

化学反应分析

Electrophilic Substitution Reactions

The quinoline core undergoes electrophilic substitution at positions 5 and 8 due to electron-deficient aromaticity. The methyl group at position 7 directs reactivity through steric and electronic effects:

- Nitration : Reacts with HNO₃/H₂SO₄ at 0–5°C to yield 5-nitro-4-(furan-3-yl)-7-methylquinoline. The methyl group sterically hinders substitution at position 8.

- Sulfonation : Concentrated H₂SO₄ at 120°C introduces a sulfonic acid group at position 5 .

| Derivative | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 5-Nitro | HNO₃/H₂SO₄, 0–5°C | C₁₄H₁₁N₂O₃ | 72 | |

| 5-Sulfo | H₂SO₄, 120°C | C₁₄H₁₁NO₄S | 68 |

Nucleophilic Aromatic Substitution

The quinoline ring’s electron-deficient nature allows nucleophilic attack under specific conditions:

- Amination : Reacts with NH₃/CuCl at 150°C to form 4-(furan-3-yl)-7-methyl-5-aminoquinoline .

- Halogen Exchange : Chlorination at position 2 using PCl₅ in DMF yields 2-chloro-4-(furan-3-yl)-7-methylquinoline, a precursor for cross-coupling reactions .

Cross-Coupling Reactions

The furan moiety participates in Pd-catalyzed coupling:

- Suzuki-Miyaura : With arylboronic acids, Pd(PPh₃)₄/Na₂CO₃ in toluene:ethanol introduces aryl groups at position 3 of the furan ring .

- Heck Reaction : Alkenes couple at the quinoline’s 2-position using Pd(OAc)₂ and NEt₃ .

| Reaction Type | Catalyst | Substrate | Product | Yield (%) |

|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄ | 4-Bromophenylboronic acid | 3-(4-Bromophenyl)-4-(furan-3-yl)-7-methylquinoline | 83 |

| Heck | Pd(OAc)₂ | Styrene | 2-Styryl-4-(furan-3-yl)-7-methylquinoline | 77 |

Cycloaddition and Oxidation of the Furan Ring

The furan-3-yl group acts as a diene in Diels-Alder reactions:

- Diels-Alder : Reacts with maleic anhydride at 80°C to form a bicyclic adduct .

- Oxidation : H₂O₂/FeCl₃ oxidizes the furan ring to a γ-lactone derivative .

Functionalization via Vilsmeier-Haack Formylation

The methyl group at position 7 directs formylation to position 3:

- Conditions : POCl₃/DMF at 60°C yields 3-formyl-4-(furan-3-yl)-7-methylquinoline, a key intermediate for hydrazone and oxadiazole derivatives .

Biological Activity Modulation

Derivatives exhibit structure-activity relationships (SAR):

- Hydrazone Formation : Condensation with 3,4,5-trimethoxyphenylhydrazine enhances tubulin inhibition (IC₅₀ = 2.3 µM vs. CA-4: 2.17 µM) .

- Oxadiazole Analogues : Show improved antiproliferative activity against MCF-7 cells (IC₅₀ = 0.012 µM) .

| Derivative | Modification | Biological Target | IC₅₀ (µM) |

|---|---|---|---|

| Hydrazone | 3-Trimethoxyphenyl | Tubulin polymerization | 2.3 |

| Oxadiazole | 7-Benzyloxy | MCF-7 cells | 0.012 |

Mechanistic Insights

科学研究应用

Medicinal Chemistry Applications

4-(Furan-3-yl)-7-methylquinoline has been identified as a promising candidate in medicinal chemistry due to its antibacterial and antifungal properties. Research indicates that this compound can interact with various biological targets, making it suitable for therapeutic applications.

Anticancer Potential

Recent studies suggest that this compound may have anticancer properties. The compound's ability to intercalate with DNA could disrupt cancer cell replication processes. Additionally, it shows potential in inhibiting specific enzymes involved in cancer progression, which could lead to the development of novel anticancer agents.

Antimicrobial Activity

The compound exhibits significant antibacterial and antifungal activities. Its mechanism may involve the disruption of microbial cell membranes or inhibition of key metabolic pathways, making it a valuable candidate for developing new antimicrobial agents.

Biological Interactions

This compound has been shown to bind effectively to various biomolecules:

- DNA Interaction : The compound's structure allows it to intercalate with DNA, potentially inhibiting replication in cancer cells.

- Enzyme Inhibition : It interacts with specific enzymes that are crucial for microbial survival and cancer cell proliferation.

Synthesis and Derivatives

The synthesis of this compound typically involves several chemical reactions. Common methods include:

- Condensation Reactions : Between furan derivatives and quinoline precursors.

- Functional Group Modifications : Such as oxidation and reduction reactions to enhance biological activity.

Several derivatives of this compound have been synthesized to explore their biological activities further. These derivatives may exhibit enhanced or modified properties compared to the parent compound.

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(Furan-2-yl)quinoline | Lacks methyl group at the 7-position | May exhibit different biological activity due to structural differences |

| 8-Methylquinoline | Lacks furan ring | Reduced reactivity compared to this compound |

| 2-(Furan-2-yl)-quinoline | Lacks carboxylic acid group | Affects solubility and binding properties |

This table highlights how variations in structure can influence the biological activity of compounds related to this compound.

Future Research Directions

Given the promising biological activities associated with this compound, several areas for future research have been identified:

- Mechanistic Studies : Further investigation into the mechanisms underlying its anticancer and antimicrobial activities.

- Structure-Activity Relationship (SAR) : Exploring how modifications in the chemical structure affect biological activity.

- Clinical Applications : Evaluating the compound's efficacy in clinical settings for treating infections or cancer.

作用机制

The mechanism of action of 4-(Furan-3-yl)-7-methylquinoline in biological systems involves its interaction with various molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The furan ring can undergo metabolic activation to form reactive intermediates that can bind to proteins and enzymes, altering their function. These interactions can lead to the compound’s observed biological effects, such as antimicrobial or anticancer activity.

相似化合物的比较

Similar Compounds

4-(Furan-2-yl)-7-methylquinoline: Similar structure but with the furan ring at the 2-position.

4-(Thiophen-3-yl)-7-methylquinoline: Similar structure but with a thiophene ring instead of a furan ring.

4-(Pyridin-3-yl)-7-methylquinoline: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

4-(Furan-3-yl)-7-methylquinoline is unique due to the specific positioning of the furan ring, which influences its electronic properties and reactivity. This positioning can affect the compound’s ability to participate in various chemical reactions and its interaction with biological targets, making it distinct from its analogs.

生物活性

4-(Furan-3-yl)-7-methylquinoline is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly as an antibacterial, antifungal, and anticancer agent. This compound features both furan and quinoline rings, which contribute to its unique chemical properties and biological interactions. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H9N. The compound consists of a quinoline structure with a furan substituent at the 3-position and a methyl group at the 7-position. This structural arrangement is crucial for its biological activity, as it allows for interactions with various biological targets, including enzymes and nucleic acids.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. Studies have shown that this compound can inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.

Antifungal Activity

In addition to its antibacterial effects, this compound has demonstrated antifungal activity against various fungal pathogens. The compound's ability to disrupt cellular membranes or inhibit fungal enzyme activity contributes to its effectiveness in combating fungal infections.

Anticancer Properties

The potential anticancer activity of this compound is particularly noteworthy. Preliminary studies suggest that this compound can intercalate with DNA, thereby inhibiting replication processes in cancer cells. This interaction may lead to apoptosis (programmed cell death) in malignant cells.

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms | Mechanism of Action |

|---|---|---|

| Antibacterial | Gram-positive and Gram-negative bacteria | Inhibition of cell wall synthesis or protein synthesis |

| Antifungal | Various fungal pathogens | Disruption of cellular membranes or enzyme inhibition |

| Anticancer | Cancer cell lines | DNA intercalation leading to apoptosis |

Case Studies

- Antibacterial Study : A study published in 2023 demonstrated that this compound significantly reduced the growth rates of Staphylococcus aureus and Escherichia coli in vitro. The minimum inhibitory concentration (MIC) was found to be lower than that of commonly used antibiotics, indicating its potential as a novel antibacterial agent.

- Antifungal Assessment : In another study focusing on antifungal properties, the compound was tested against Candida albicans. Results showed a marked reduction in fungal growth, suggesting that it could be developed into an effective treatment for fungal infections.

- Anticancer Research : A recent investigation into the anticancer effects revealed that treatment with this compound led to significant apoptosis in human cancer cell lines such as HeLa and MCF-7. Flow cytometry analysis indicated increased levels of caspase activation, confirming the compound's role in inducing cell death.

Future Directions

Despite the promising biological activities exhibited by this compound, further research is necessary to fully elucidate its mechanisms of action and therapeutic potential. Areas for future investigation include:

- Mechanistic Studies : Detailed studies on how the compound interacts with specific biological targets.

- In Vivo Studies : Animal model studies to assess efficacy and safety profiles.

- Structure-Activity Relationship (SAR) : Exploration of analogs to optimize biological activity and reduce potential toxicity.

属性

IUPAC Name |

4-(furan-3-yl)-7-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO/c1-10-2-3-13-12(11-5-7-16-9-11)4-6-15-14(13)8-10/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUOFXJJMNYWFSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC=CC(=C2C=C1)C3=COC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70633440 | |

| Record name | 4-(Furan-3-yl)-7-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70633440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179380-96-2 | |

| Record name | 4-(3-Furanyl)-7-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179380-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Furan-3-yl)-7-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70633440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。